molecular formula C13H14N2O B15096324 2-[2-Pyridyl]methylene-3-quinuclidinone

2-[2-Pyridyl]methylene-3-quinuclidinone

Cat. No.: B15096324
M. Wt: 214.26 g/mol
InChI Key: ZSFXRRSLLOTWGJ-FMIVXFBMSA-N
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Description

2-[2-Pyridyl]methylene-3-quinuclidinone is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structure, which combines a pyridine ring with a quinuclidinone moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Pyridyl]methylene-3-quinuclidinone typically involves the condensation of 2-pyridinecarboxaldehyde with 3-quinuclidinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the two components. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-Pyridyl]methylene-3-quinuclidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

2-[2-Pyridyl]methylene-3-quinuclidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Pyridyl]methylene-3-quinuclidinone involves its interaction with specific molecular targets. One of the primary targets is the p53 protein, a crucial tumor suppressor involved in regulating the cell cycle and apoptosis. The compound binds covalently to cysteine residues in the p53 protein, thereby stabilizing its structure and restoring its function in mutant forms. This interaction leads to the activation of p53 target genes, which can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methylene-3-quinuclidinone: Shares a similar quinuclidinone structure but lacks the pyridine ring.

    2-[3-Pyridyl]methylene-3-quinuclidinone: Similar structure with the pyridine ring positioned differently.

Uniqueness

2-[2-Pyridyl]methylene-3-quinuclidinone is unique due to the specific positioning of the pyridine ring, which enhances its binding affinity to certain molecular targets, such as the p53 protein. This unique structure also contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(2E)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9+

InChI Key

ZSFXRRSLLOTWGJ-FMIVXFBMSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=N3

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=N3

Origin of Product

United States

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